Product packaging for Tegoprazan(Cat. No.:CAS No. 942195-55-3)

Tegoprazan

Cat. No.: B1682004
CAS No.: 942195-55-3
M. Wt: 387.4 g/mol
InChI Key: CLIQCDHNPDMGSL-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tegoprazan is a novel, highly selective, and potent potassium-competitive acid blocker (P-CAB) discovered as a next-generation therapeutic for gastric acid-related disorders . It functions by competitively and reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby rapidly inhibiting gastric acid secretion . This mechanism provides a significant research advantage over traditional proton pump inhibitors (PPIs), as this compound exhibits a more rapid, potent, and prolonged acid-suppressive effect that is not influenced by food intake or CYP2C19 gene polymorphism . As a research tool, this compound is highly relevant for investigating the pathophysiology and treatment of a spectrum of acid-related conditions. Preclinical and clinical studies have demonstrated its application in models of gastroesophageal reflux disease (GERD), including both erosive and non-erosive forms, and its potential to provide faster relief of nighttime heartburn and associated sleep disturbances compared to PPIs like esomeprazole . Its utility also extends to research on peptic ulcer disease and Helicobacter pylori eradication regimens . Furthermore, emerging evidence suggests this compound is effective in relieving symptoms in experimental models of functional dyspepsia (FD), with efficacy observed across epigastric pain and postprandial distress subtypes . Its rapid onset of action, characterized by a plasma concentration peak in approximately 30 minutes, also makes it a compelling compound for studying on-demand therapeutic strategies . The most frequently reported adverse events in clinical studies are mild gastrointestinal disorders and headaches, which typically resolve without intervention . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19F2N3O3 B1682004 Tegoprazan CAS No. 942195-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIQCDHNPDMGSL-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942195-55-3
Record name Tegoprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942195553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tegoprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16690
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TEGOPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W017G7IF4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Research of Tegoprazan Action

Molecular Basis of H+/K+-ATPase Inhibition by Tegoprazan

The core of this compound's action lies in its interaction with the gastric proton pump at a molecular level, specifically its impact on the enzyme's activity through competitive binding with potassium ions.

Reversible and Potassium-Competitive Binding

This compound functions as a potent and highly selective inhibitor of gastric H+/K+-ATPase by engaging in reversible and potassium-competitive binding. researchgate.netnih.govnih.govdrugbank.commedchemexpress.comgulhanemedj.orgnih.gove-ce.org This means that this compound competes with potassium ions for binding to the H+/K+-ATPase enzyme. gulhanemedj.orgjnmjournal.orgpatsnap.comgutnliver.org By occupying the potassium-binding site, this compound prevents the influx of potassium ions necessary for the enzyme's activity, thereby inhibiting the exchange of hydrogen ions (protons) for potassium ions across the parietal cell membrane. patsnap.com Kinetic analysis has confirmed the reversible and potassium-competitive nature of this compound's binding to the H+/K+-ATPase. researchgate.net

Distinction from Covalent Binding of PPIs

A key difference between this compound and conventional PPIs lies in their binding mechanisms. While PPIs are prodrugs that require activation in an acidic environment and form covalent disulfide bonds with cysteine residues on the H+/K+-ATPase, this compound is an acid-resistant weak base that does not require acid activation and binds to the enzyme in a non-covalent, reversible manner. nih.govnih.govdrugbank.comgulhanemedj.orgnih.gove-ce.orgjnmjournal.orgpatsnap.comnih.govgutnliver.orgmdpi.comdrugapprovalsint.comunsri.ac.id This reversible binding allows for a more immediate inhibitory effect upon reaching the target site. patsnap.com

Specificity for Gastric H+/K+-ATPase

This compound demonstrates high selectivity for the gastric H+/K+-ATPase. researchgate.netdrugbank.commedchemexpress.comtargetmol.comadooq.comcenmed.com In vitro studies have evaluated the inhibitory effect of this compound on H+/K+-ATPase from various species, including porcine, canine, and human, as well as on canine kidney Na+/K+-ATPase to assess its specificity. The results indicate significantly lower half-maximal inhibitory concentration (IC50) values for gastric H+/K+-ATPase compared to Na+/K+-ATPase. researchgate.nettargetmol.comadooq.comcenmed.com

EnzymeSpeciesIC50 (μM)
Gastric H+/K+-ATPasePorcine0.29 researchgate.nettargetmol.comadooq.comcenmed.com
Gastric H+/K+-ATPaseCanine0.52 researchgate.nettargetmol.comadooq.comcenmed.com
Gastric H+/K+-ATPaseHuman0.52 researchgate.nettargetmol.comadooq.comcenmed.com
Canine Kidney Na+/K+-ATPaseCanine>100 researchgate.nettargetmol.comadooq.comcenmed.com

This data highlights this compound's preferential inhibition of the gastric proton pump over the sodium-potassium pump found in other tissues. researchgate.nettargetmol.comadooq.comcenmed.com

Cellular and Subcellular Interactions

This compound's interaction with gastric parietal cells and its ability to inhibit the proton pump regardless of its activation state contribute to its pharmacological profile.

Localization and Accumulation in Gastric Parietal Cells

As a weak base with acid-resistant properties, this compound is able to accumulate at high concentrations within the highly acidic secretory canaliculi of gastric parietal cells, the site of the H+/K+-ATPase. nih.govdrugbank.comgulhanemedj.orgjnmjournal.orgmdpi.comjnmjournal.org This targeted accumulation is a crucial factor in its ability to effectively suppress gastric acid secretion. mdpi.com The sustained presence of this compound in the gastric glands contributes to its prolonged effect. nih.govdrugbank.commdpi.com

Inhibition of Both Activated and Inactivated Proton Pumps

Unlike PPIs, which primarily inhibit proton pumps that are actively secreting acid (activated state), this compound can inhibit the H+/K+-ATPase in both its activated and inactivated conformations. nih.govgutnliver.orgnih.govgutnliver.orgdrugapprovalsint.comresearchgate.net This characteristic allows this compound to exert a rapid inhibitory effect on gastric acid secretion from the first dose, as it does not rely on the activation of the proton pump by a meal. nih.govpatsnap.comgutnliver.orgnih.govgutnliver.org

Influence on Gastric Acid Secretion Dynamics

This compound's mechanism as a P-CAB results in a notable influence on the dynamics of gastric acid secretion, demonstrating characteristics that differentiate it from conventional PPIs. Its ability to directly inhibit the proton pump leads to rapid and sustained acid suppression, with efficacy that is not dependent on the timing of food intake. patsnap.comresearchgate.net

Rapid Onset of Acid Suppression

A key characteristic of this compound is its rapid onset of action in suppressing gastric acid secretion. Because it does not require acid-catalyzed activation like PPIs, this compound can begin inhibiting proton pumps immediately upon reaching the gastric parietal cells. patsnap.comgutnliver.org Studies have shown that this compound can achieve a rapid increase in intragastric pH. For instance, mean intragastric pH has been observed to reach above 4 within approximately 1 hour after a single dose of this compound 50 mg. nih.gov This is notably faster than the onset observed with some traditional PPIs, which may take several days of repeated administration to achieve maximal effect. patsnap.comgutnliver.org A US-based Phase I pharmacodynamic study highlighted that this compound achieved a gastric pH above 4 within 45 minutes of administration, underscoring its rapid acid suppression regardless of food intake. pharmexec.com

The rapid onset is a direct consequence of its mechanism: this compound directly competes with potassium ions for binding to the H+/K+-ATPase, allowing for immediate inhibition of the enzyme responsible for acid secretion. patsnap.com

Sustained Acid Suppression Effects

Beyond its rapid onset, this compound also demonstrates sustained effects on gastric acid suppression. Its ability to accumulate at high concentrations in the canaliculi of gastric parietal cells and its slow clearance from gastric glands contribute to a prolonged duration of action. nih.govdrugbank.com This sustained effect is crucial for maintaining elevated intragastric pH over extended periods, including during the night, which is often a challenge with conventional PPIs (known as nocturnal acid breakthrough). gutnliver.orgnih.gov

Research indicates that this compound can maintain elevated intragastric pH stably over a prolonged period. In one study, after a single dose of this compound 50 mg, elevated intragastric pH was consistently maintained above 4 during the night, in contrast to the intermittent drops below 4 observed with esomeprazole (B1671258) 40 mg. nih.gov The percentage of time the intragastric pH remained ≥ 4 at night was significantly higher for this compound compared to esomeprazole. nih.gov

Pharmacodynamic studies have evaluated the percentage of time intragastric pH is maintained above certain thresholds over a 24-hour period. After single and multiple oral doses of this compound, significant holding times above pH 4 have been reported. mims.com The acid suppression achieved on the first day of administration with this compound can be virtually identical to the level achieved after multiple days of administration, indicating that maximal efficacy is reached early and sustained. nih.gov

Table 1: Percentage of Time Intragastric pH ≥ 4 Over 24 Hours

Treatment Regimen% Time pH ≥ 4 (Single Dose)% Time pH ≥ 4 (Multiple Doses, Day 7)
This compound 50 mg55.07% - 68.38% mims.comresearchgate.net58.35% mims.com
This compound 100 mg68.38% mims.com66.55% mims.com
Revaprazan (B1680565) 200 mg25.1% researchgate.net25.3% researchgate.net
Esomeprazole 40 mg (Night-time)-36.1% (Night-time) nih.gov
Vonoprazan (B1684036) 20 mg (Night-time)-60.5% (Night-time) nih.gov
This compound 50 mg (Night-time)-66.0% (Night-time) nih.gov

This sustained effect contributes to the potential clinical benefits of this compound in managing acid-related disorders. nih.govnih.gov

Independence from Food Intake on Efficacy

Unlike traditional PPIs, which typically need to be taken before a meal to ensure optimal activation in the presence of actively secreting proton pumps, the efficacy of this compound is independent of food intake. nih.govresearchgate.netgutnliver.orgdrugbank.commdpi.com This is a significant advantage stemming from its mechanism as a P-CAB that directly and reversibly inhibits the proton pump without requiring acid activation. patsnap.commims.com

The food-independent efficacy is a direct result of this compound's ability to inhibit the H+/K+-ATPase enzyme in a potassium-competitive manner, a process that is not reliant on the presence of acid secreted in response to food. patsnap.commims.com

Table 2: Effect of Meal Timing on 24-hour Gastric Acid Suppression (this compound 50 mg)

Meal Timing24-hour Gastric Acid Suppression (% Time pH ≥ 4)
Fasted StateNo significant difference observed researchgate.net
30 min Before High-Fat MealNo significant difference observed researchgate.net
30 min After High-Fat MealNo significant difference observed researchgate.net

This independence from food intake simplifies the administration of this compound and may improve patient adherence to therapy.

Pharmacological Investigations of Tegoprazan

Pharmacodynamics (PD) of Tegoprazan in Acid Suppression

The pharmacodynamics of this compound, particularly its effects on intragastric pH, have been investigated in various clinical studies. These studies have evaluated its dose-dependent effects, the time required to achieve and maintain target pH levels, and the duration of acid suppression.

Dose-Dependent Effects on Intragastric pH

Studies have shown that this compound exhibits dose-dependent gastric acid suppression. nih.govmims.comresearchgate.net As the dose of this compound increases, there is a corresponding increase in the extent and duration of elevated intragastric pH. gutnliver.orggutnliver.org

Data Table: Dose-Dependent Pharmacodynamic Parameters of this compound (Single Dose)

This compound DoseMean % Time pH ≥ 4 (24 hours)Mean % Time pH ≥ 6 (24 hours)
50 mg58.55% gutnliver.orgnih.gov25.97% gutnliver.orgnih.gov
100 mg70.07% gutnliver.orgnih.gov31.91% gutnliver.orgnih.gov
200 mg81.73% gutnliver.orgnih.gov48.44% gutnliver.orgnih.gov

Note: Data derived from a single-dose study in healthy subjects. researchgate.netgutnliver.orgnih.gov

Time to Achieve and Maintain Target pH Levels (e.g., pH ≥ 4, pH ≥ 6)

This compound demonstrates a rapid onset of action, with intragastric pH increasing quickly after administration. Studies have shown that mean intragastric pH can reach ≥ 4 within 1 to 2 hours after a single dose across various dose levels. mims.comresearchgate.netgutnliver.orgnih.govnih.gov Achieving pH ≥ 6 takes longer and is more pronounced at higher doses. gutnliver.orgnih.gov

Data Table: Time to Achieve Mean Intragastric pH ≥ 4 (Single Dose)

This compound DoseTime to Reach Mean pH ≥ 4
50 mgWithin 2 hours gutnliver.orgnih.gov
100 mgWithin 2 hours gutnliver.orgnih.gov
200 mgWithin 2 hours gutnliver.orgnih.gov

Note: Data derived from a single-dose study in healthy subjects. researchgate.netgutnliver.orgnih.gov

Duration of Acid Suppression

This compound provides sustained acid suppression. patsnap.comajou.ac.krnih.gov The duration of effect is reflected in the percentage of time the intragastric pH remains above target levels over a 24-hour period. After multiple doses, the acid-suppressive effect of this compound is further enhanced compared to single doses. researchgate.net

Data Table: Percentage of Time pH ≥ 4 After Single vs. Multiple Doses

Treatment% Time pH ≥ 4 (Single Dose)% Time pH ≥ 4 (Multiple Doses, Day 7)
This compound 50 mg54.5% researchgate.netnih.gov68.2% researchgate.netnih.gov
Revaprazan (B1680565) 200 mg25.1% researchgate.netnih.gov25.3% researchgate.netnih.gov
This compound 50 mg (24 hours)55.07% - 68.38% mims.com58.35% - 66.55% mims.com
This compound 100 mg (24 hours)55.07% - 68.38% mims.com58.35% - 66.55% mims.com

Note: Data for this compound vs. Revaprazan from a study in healthy subjects. researchgate.netnih.gov Data for 24-hr pH 4 holding time ratio from a study in healthy subjects. mims.com

Night-time acid suppression is particularly relevant for managing symptoms like nocturnal acid breakthrough. This compound has demonstrated effective night-time acid control. nih.govnih.govelsevierpure.com

Data Table: Percentage of Time pH ≥ 4 During Nighttime (12 hours) After Single Dose

Treatment% Time pH ≥ 4 (Nighttime)
This compound 50 mg71.8% researchgate.netnih.gov
Revaprazan 200 mg31.9% researchgate.netnih.gov

Note: Data from a study comparing this compound and revaprazan in healthy subjects. researchgate.netnih.gov

Comparative Pharmacodynamic Profiling with Other Acid Suppressants

This compound's pharmacodynamic profile has been compared with both traditional PPIs and other P-CABs.

This compound vs. Proton Pump Inhibitors (PPIs)

Comparisons with PPIs, such as dexlansoprazole (B1670344) and esomeprazole (B1671258), highlight key differences in the speed and extent of acid suppression. This compound has shown a significantly faster onset of action compared to some PPIs. ajou.ac.krgutnliver.orggutnliver.orgnih.govnih.gov For example, this compound reached mean pH ≥ 4 within 2 hours in one study, while dexlansoprazole required approximately 7 hours. gutnliver.orgnih.gov

Regarding the duration and magnitude of acid suppression, this compound has demonstrated a stronger effect than esomeprazole, particularly concerning night-time acid control. nih.govnih.govelsevierpure.com While some studies show comparable 24-hour pH control between this compound and certain PPIs over time, the initial rapid and potent effect of this compound is a notable difference. gutnliver.orgnih.gov Unlike PPIs, which require acid activation and optimal timing relative to meals, this compound's mechanism allows it to be effective regardless of food intake. patsnap.comtandfonline.comnih.govmdpi.com

Data Table: Time to Reach Mean Intragastric pH ≥ 4: this compound vs. PPIs (Single Dose)

TreatmentTime to Reach Mean pH ≥ 4
This compound (all doses)Within 2 hours gutnliver.orgnih.gov
Dexlansoprazole 60 mgApproximately 7 hours gutnliver.orgnih.gov
Esomeprazole 40 mgApproximately 4 hours nih.gov

Note: Data from studies in healthy subjects. gutnliver.orgnih.govnih.gov

Data Table: Percentage of Time pH ≥ 4 During Nighttime: this compound vs. PPIs (Single Dose)

Treatment% Time pH ≥ 4 (Nighttime)
This compound 50 mg66.0% nih.govnih.gov
Esomeprazole 40 mg36.1% nih.govnih.gov

Note: Data from a study comparing this compound, vonoprazan (B1684036), and esomeprazole in healthy subjects. nih.govnih.gov

This compound vs. Other Potassium-Competitive Acid Blockers (P-CABs)

Comparisons between this compound and other P-CABs, such as revaprazan and vonoprazan, have also been conducted. In a study comparing this compound 50 mg with revaprazan 200 mg, this compound demonstrated stronger gastric acid suppression after both single and multiple doses, as measured by the percentage of time pH ≥ 4. researchgate.netnih.gov This difference was particularly pronounced during nighttime hours. researchgate.netnih.gov

When compared to vonoprazan, this compound has shown a more rapid increase in intragastric pH. nih.govnih.gov While the duration of night-time acid suppression (% time at pH ≥ 4 at night) was numerically higher for this compound compared to vonoprazan in one study, the difference was not statistically significant. nih.govnih.gov Both this compound and vonoprazan demonstrated greater night-time acid suppression compared to esomeprazole and their effects were not significantly influenced by CYP2C19 phenotypes, unlike esomeprazole. nih.govnih.govelsevierpure.com

Data Table: Percentage of Time pH ≥ 4 During Nighttime: this compound vs. Other P-CABs and a PPI (Single Dose)

Treatment% Time pH ≥ 4 (Nighttime)
This compound 50 mg66.0% nih.govnih.gov
Vonoprazan 20 mg60.5% nih.govnih.gov
Esomeprazole 40 mg36.1% nih.govnih.gov

Note: Data from a study comparing this compound, vonoprazan, and esomeprazole in healthy subjects. nih.govnih.gov

Treatment% Time pH ≥ 4 (Single Dose)% Time pH ≥ 4 (Multiple Doses, Day 7)% Time pH ≥ 4 (Nighttime, Multiple Doses)
This compound 50 mg54.5% researchgate.netnih.gov68.2% researchgate.netnih.gov71.8% researchgate.netnih.gov
Revaprazan 200 mg25.1% researchgate.netnih.gov25.3% researchgate.netnih.gov31.9% researchgate.netnih.gov

Note: Data from a study comparing this compound and revaprazan in healthy subjects. researchgate.netnih.gov

Impact on Nocturnal Acid Breakthrough (NAB)

Nocturnal Acid Breakthrough (NAB) is considered an unmet need with traditional proton pump inhibitors (PPIs) nih.govnih.govresearchgate.net. This compound, a novel potassium-competitive acid blocker (P-CAB), has been investigated for its potential to overcome this limitation nih.govresearchgate.netgutnliver.org. Studies have shown that this compound provides more rapid, potent, and well-sustained night-time gastric acid suppression compared to vonoprazan or esomeprazole nih.govnih.govresearchgate.net.

In a randomized, open-label, single-dose crossover study involving 24 healthy male volunteers, this compound (50, 100, or 200 mg) or dexlansoprazole (60 mg) were administered in the evening gutnliver.org. All this compound dose groups achieved a mean intragastric pH of ≥4 within 2 hours of administration, whereas the dexlansoprazole group required approximately 7 hours to reach this pH level gutnliver.org. This compound demonstrated a dose-dependent increase in the mean time with gastric pH >4 and pH >6 up to 12 hours after evening dosing gutnliver.org. For instance, the mean time with pH >4 for the 50 mg, 100 mg, and 200 mg this compound groups was 58.55%, 70.07%, and 81.73%, respectively gutnliver.org. The holding times above pH >4 (60.55%) and pH >6 (25.85%) for the dexlansoprazole group were comparable to those of the 50 mg this compound group gutnliver.org.

Another study comparing this compound 50 mg, vonoprazan 20 mg, and esomeprazole 40 mg administered at night showed that this compound led to a more rapid increase in intragastric pH to over 4, reaching this level in approximately 1 hour, compared to approximately 4 hours for vonoprazan and esomeprazole nih.govresearchgate.net. Elevated intragastric pH was maintained stably at night with this compound and vonoprazan, while it dropped intermittently below 4 with esomeprazole nih.gov. The percentage of time at pH ≥ 4 at night was 66.0% for this compound, 60.5% for vonoprazan, and 36.1% for esomeprazole nih.govresearchgate.net. This suggests that this compound has advantageous properties in managing NAB nih.govresearchgate.net.

Table 1: Gastric Acid Suppression Parameters at Night (Single Dose)

ParameterThis compound 50 mgVonoprazan 20 mgEsomeprazole 40 mg
Time to pH ≥ 4 (approx.)1 hour4 hours4 hours
% Time at pH ≥ 4 at night66.0%60.5%36.1%

*Data derived from search results nih.govresearchgate.net.

Table 2: Gastric pH Holding Times up to 12 Hours After Evening Dosing (Single Dose)

Dose of this compoundMean Time pH > 4 (%)Mean Time pH > 6 (%)
50 mg58.5525.97
100 mg70.0731.91
200 mg81.7348.44
Dexlansoprazole 60 mg60.5525.85

*Data derived from search results gutnliver.org.

Pharmacokinetics (PK) of this compound

This compound exhibits favorable pharmacokinetic properties, contributing to its rapid and sustained acid suppression mdpi.comnih.govresearchgate.net.

Absorption Characteristics

This compound is rapidly absorbed after oral administration nih.govnih.govmims.com. In studies with healthy adults, the median time to maximum concentration (Tmax) ranged from 0.5 to 1.5 hours across doses from 50 to 400 mg mdpi.commims.com. When administered orally or via nasogastric tube, the median Tmax was approximately 0.75 hours and 0.5 hours, respectively nih.gov. The mean peak plasma concentration (Cmax) and area under the concentration-time curve (AUC) tend to increase in a dose-proportional manner within the tested dose range researchgate.netnih.govmims.com.

After single oral doses of 50, 100, and 200 mg, the average Cmax values were 383, 970, and 1,859 ng/mL, respectively, with corresponding AUClast values of 2,469, 5,385, and 11,512 ng∙hr/mL gutnliver.org.

Table 3: Pharmacokinetic Parameters After Single Oral Dosing of this compound

Dose (mg)Average Cmax (ng/mL)AUClast (ng∙hr/mL)Tmax (hours) (median)
503832,4691.42
1009705,3851.84
2001,85911,5121.84

Repeated administration of this compound for 7 days showed that the mean peak plasma concentration for each dose group was similar to or decreased compared to single administration mims.com. No significant drug accumulation was observed after repeated administration at the 100 mg dose level researchgate.net.

Metabolic Pathways and Metabolite Activity

This compound undergoes hepatic metabolism, with the kidney excreting a negligible amount researchgate.netnih.gov.

This compound is primarily metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4, with partial metabolism by CYP2C19 researchgate.netfrontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.netmdpi.com. CYP3A4 contributes approximately 75% to the total hepatic clearance of this compound mdpi.commdpi.commdpi.com. In vitro studies using recombinant CYP enzymes have shown that the intrinsic clearance of this compound by CYP3A4 and CYP2C19 is 0.86 and 0.61 µL/min/pmol protein, respectively researchgate.netnih.gov.

The metabolism of this compound by CYP3A4 and CYP2C19 leads to the formation of its major metabolite, M1 mdpi.comresearchgate.netnih.govresearchgate.net. The metabolic ratio of this compound to metabolite M1 is approximately 1.44 to 1.52 nih.govresearchgate.netresearchgate.net.

Studies have investigated the potential for drug-drug interactions involving CYP3A4. For example, coadministration of this compound with clarithromycin (B1669154), a potent CYP3A4 inhibitor, resulted in a 2.2-fold increase in Cmax and a 2.7-fold increase in AUC of this compound at steady state researchgate.netnih.govspringermedicine.com. Conversely, coadministration with rifampicin (B610482), a CYP3A4 inducer, was predicted to decrease this compound exposure nih.gov.

This compound metabolite M1, also known as desmethyl this compound, is an active metabolite gutnliver.orgnih.govresearchgate.net. Its chemical name is 4-((5,7-difluorochroman-4-yl)oxy)-N,2-dimethyl-1H-benzo[d]imidazole-6-carboxamide simsonpharma.comcymitquimica.com. Some sources also refer to it as (S)-7-((5,7-difluorochroman-4-yl)oxy)-N,2-dimethyl-1H-benzo[d]imidazole-5-carboxamide or (R)-7-((5,7-difluorochroman-4-yl)oxy)-N,2-dimethyl-1H-benzo[d]imidazole-5-carboxamide clearsynth.comsynzeal.com.

Preclinical studies have shown that metabolite M1 has reversible inhibitory potential against H+/K+-ATPase, similar to the parent drug, but with approximately 10-fold less potency mdpi.comresearchgate.netnih.govresearchgate.net. The IC50 values for this compound and M1 against porcine gastric H+/K+-ATPase were reported as 0.53 µM and 6.19 µM, respectively mdpi.comresearchgate.netnih.govresearchgate.net.

Elimination Kinetics

This compound is eliminated relatively rapidly nih.gov. The mean elimination half-life (t1/2) in healthy adults has been reported to range from 3.65 to 5.39 hours across different doses mdpi.comresearchgate.netnih.gov. Another study reported a terminal half-life (t1/2β) of approximately 4.4 hours for oral administration and 4.3 hours for nasogastric administration nih.gov. The elimination of this compound primarily occurs through hepatic metabolism, with renal excretion being negligible researchgate.netnih.gov.

Table 4: Elimination Half-life of this compound

Study TypeDose Range (mg)Mean Elimination Half-life (hours)
Single Ascending Dose50-4003.65 - 5.39
Oral/Nasogastric-~4.4 (Oral), ~4.3 (Nasogastric)

*Data derived from search results mdpi.comnih.govresearchgate.netnih.gov.

Dose Proportionality and Accumulation Studies

Pharmacokinetic studies of this compound have investigated its behavior following both single and multiple oral administrations across a range of doses in healthy subjects. In single ascending dose studies, this compound exposure has been observed to increase in a dose-proportional manner mdpi.comnih.govsci-hub.seresearchgate.net. This indicates that as the dose of this compound is increased, the systemic exposure (as measured by parameters like Cmax and AUC) increases proportionally. Linear regression analysis of log-transformed pharmacokinetic parameters (Cmax, AUC0-last, and AUC0-inf) has shown that the 95% confidence intervals of the slope included 1.0, supporting dose proportionality across the studied dose range sci-hub.se.

Multiple dosing studies with this compound administered once daily have indicated no significant accumulation in plasma on day 7 nih.govsci-hub.seresearchgate.netresearchgate.net. The mean accumulation ratios based on AUC ranged from 0.91 to 0.93 sci-hub.se. This suggests that once-daily administration of this compound does not lead to a significant buildup of the compound in the bloodstream over time.

The mean elimination half-life of this compound has been reported to range from 3.7 to 6.2 hours mdpi.com. The apparent clearance and volume of distribution are approximately 17.6 L/h and 107.9 L, respectively mdpi.com. Renal excretion appears not to be the primary elimination pathway, as the mean renal excretion fraction was less than 6% and renal clearance was similar across studied doses sci-hub.se.

Data from a phase 1 clinical study involving single doses up to 400 mg and multiple doses up to 200 mg showed that systemic exposure to this compound increased dose proportionally mdpi.com. Physiologically based pharmacokinetic (PBPK) models have been developed and verified using data from clinical studies of single and multiple doses, demonstrating that the PKs of this compound could be well predicted across various dose strengths mdpi.com.

Population Pharmacokinetics and Inter-Individual Variability

While specific detailed population pharmacokinetic analyses and extensive data on inter-individual variability for this compound were not extensively detailed in the provided search results, some insights can be drawn.

This compound is primarily metabolized by CYP3A4, with approximately 75% of the metabolic fraction subject to total hepatic clearance mdpi.commdpi.com. This is in contrast to many proton-pump inhibitors (PPIs) which are primarily metabolized by CYP2C19, leading to significant inter-individual variability based on CYP2C19 genotype mdpi.comdovepress.comfrontiersin.org. The primary metabolism by CYP3A4 suggests that this compound may be less affected by CYP2C19-mediated drug interactions and potentially exhibit less variability related to CYP2C19 polymorphisms compared to some PPIs mdpi.com.

However, variability in pharmacokinetic parameters can still exist due to factors such as other metabolic pathways, transporter activity, body weight, age, sex, and potential drug-drug interactions involving CYP3A4 inhibitors or inducers mdpi.commdpi.com. For instance, co-administration with strong CYP3A4 inhibitors like clarithromycin or ketoconazole (B1673606) is predicted to increase this compound exposure, while co-administration with inducers like rifampicin is predicted to decrease it mdpi.com.

Although a study on the co-administration of this compound with atorvastatin (B1662188) (a CYP3A4 substrate) did not show a significant effect of this compound on atorvastatin pharmacokinetics, highlighting a low potential for this compound to inhibit CYP3A4 at clinical doses, this does not preclude other factors contributing to variability in this compound's own pharmacokinetics frontiersin.org.

Preclinical Efficacy Studies of Tegoprazan

In Vitro Studies on H+/K+-ATPase Activity

In vitro studies have focused on characterizing tegoprazan's inhibitory effects on the gastric proton pump, the H+/K+-ATPase. nih.govresearchgate.netnih.govepa.gov These studies typically utilize enzyme preparations from various species, including porcine, canine, and human gastric tissues. nih.govresearchgate.netnih.govepa.govselleckchem.com

Enzyme Inhibition Kinetics and Potency (IC50 values)

This compound has demonstrated potent inhibitory activity against gastric H+/K+-ATPase in vitro. Studies using ion-leaky vesicles containing H+/K+-ATPase isolated from pigs, dogs, and humans have shown IC50 values ranging from 0.29 to 0.52 μM. researchgate.netnih.govepa.govselleckchem.com This indicates a high potency in inhibiting the enzyme's activity across different species. In comparison, a study noted that esomeprazole (B1671258), a representative PPI, showed a significantly higher IC50 value of 42.52 μM against porcine H+/K+-ATPase, suggesting this compound is considerably more potent in this in vitro setting nih.govresearchgate.net. Another study reported this compound's IC50 for porcine H+/K+-ATPase inhibition was 0.53 μM, significantly lower than esomeprazole's 42.52 μM . This compound also shows high selectivity for H+/K+-ATPase, with its IC50 for canine kidney Na+/K+-ATPase being more than 100 μM researchgate.netnih.govepa.govselleckchem.com. Kinetic analysis has revealed that this compound inhibits H+/K+-ATPase in a potassium-competitive manner researchgate.netpatsnap.comnih.govepa.govnih.gov.

Data on In Vitro H+/K+-ATPase Inhibition Potency (IC50)

SpeciesIC50 (μM)Reference
Porcine0.29 - 0.52 researchgate.netnih.govepa.govselleckchem.com
Canine0.29 - 0.52 researchgate.netnih.govepa.govselleckchem.com
Human0.29 - 0.52 researchgate.netnih.govepa.govselleckchem.com
Porcine0.53 nih.govresearchgate.net

Reversibility of Inhibition

A key characteristic of this compound is its reversible binding to the H+/K+-ATPase. researchgate.netluoxin.cncardiff.ac.ukpatsnap.comdrugbank.comdrugapprovalsint.comnih.govepa.gov Kinetic analyses have consistently shown that this compound inhibits the enzyme in a reversible manner, distinguishing it from the irreversible inhibition mechanism of traditional PPIs researchgate.netpatsnap.comnih.govepa.gov. This reversible binding is a defining feature of P-CABs and contributes to their mechanism of action cardiff.ac.ukpatsnap.com.

Animal Models of Gastric Acid-Related Diseases

Preclinical studies utilizing animal models have been conducted to evaluate this compound's efficacy in conditions related to excessive gastric acid secretion. nih.govresearchgate.net

Gastroesophageal Reflux Disease (GERD) Models

Animal models of GERD, typically in rats, have been used to assess this compound's effects on esophageal injury and gastric acid secretion. nih.govresearchgate.net

Inhibition of Esophageal Injury

In rat models of GERD, this compound has demonstrated dose-dependent efficacy in inhibiting esophageal injury. nih.govresearchgate.net One study reported an effective dose (ED50) of 2.0 mg/kg for inhibiting esophageal injury in a rat GERD model. This was noted as being 15-fold more potent than esomeprazole in the same model nih.govresearchgate.net.

Data on Inhibition of Esophageal Injury in Rat GERD Model

CompoundED50 (mg/kg)Reference
This compound2.0 nih.govresearchgate.net
Esomeprazole30.0 nih.govresearchgate.net
Gastric Acid Secretion Inhibition

This compound has shown potent inhibition of gastric acid secretion in animal models. In dogs, oral administration of this compound potently inhibited histamine-induced gastric acid secretion, with complete inhibition observed at 1.0 mg/kg starting from 1 hour after administration. researchgate.netnih.govepa.gov Furthermore, oral administration of this compound at 1 and 3 mg/kg reversed pentagastrin-induced acidified gastric pH to the neutral range in dogs. researchgate.netnih.govepa.gov In rat models of GERD, this compound also showed dose-dependent efficacy in inhibiting gastric acid secretion with an ED50 of 2.0 mg/kg. nih.govresearchgate.net Preclinical studies in pylorus-ligated rats and pentagastrin-treated dogs have demonstrated this compound's dose-dependent inhibition of basal and stimulated acid secretion . In rats, a dose of 10 mg/kg completely inhibited acid secretion .

Peptic Ulcer Disease (PUD) Models

Preclinical studies utilizing various induced peptic ulcer models in animals have been conducted to assess the antiulcer activity and healing capabilities of this compound. nih.govresearchgate.net

Antiulcer Activity in Induced Ulcer Models

This compound has demonstrated antiulcer activity in several rat models of peptic ulcers. In models where ulcers were induced by naproxen, ethanol, and water-immersion restraint stress, this compound exhibited dose-dependent antiulcer effects. nih.govmedchemexpress.com The effective dose 50% (ED50) values for this compound in these models were reported as 0.1 mg/kg for naproxen-induced ulcers, 1.4 mg/kg for ethanol-induced ulcers, and 0.1 mg/kg for water-immersion restraint stress-induced ulcers. nih.govresearchgate.net These values indicate potent antiulcer activity in these specific models.

Curative Ratios and Healing Rates

In the acetic acid-induced peptic ulcer model in rats, this compound demonstrated a higher curative ratio compared to esomeprazole after 5 days of repeated oral administration. nih.govresearchgate.net Specifically, this compound at a dose of 10 mg/kg showed a curative ratio of 44.2%, while esomeprazole at 30 mg/kg showed a curative ratio of 32.7%. nih.govresearchgate.net

While some search results mention clinical trial healing rates in gastric ulcer patients researchgate.netresearchgate.netgutnliver.org, the focus of this section is strictly on preclinical animal models as per the instructions. Preclinical studies specifically detailing healing rates over time in animal models, beyond the curative ratio in the acetic acid model, were not extensively found within the search results.

Novel Applications in Animal Models

Beyond its established role in acid suppression for conditions like PUD, preclinical research has explored the potential of this compound in other gastrointestinal contexts, particularly in models of inflammatory bowel disease and its impact on the gut microbiome. medchemexpress.comnih.govfrontiersin.org

Protection Against Colitis and Gut Barrier Function Improvement

Studies in mouse models of colitis induced by dextran (B179266) sodium sulfate (B86663) (DSS) and dinitrobenzene sulfonic acid (DNBS) have indicated that this compound can significantly improve colitis. nih.govfrontiersin.orggoogle.comresearchgate.net this compound administration minimized changes in body weight and inhibited the decrease in the length of the large intestine in these models, showing an ameliorating effect based on the disease activity index (DAI). google.com

Furthermore, this compound has been shown to enhance intestinal epithelial barrier function in mice. medchemexpress.comnih.govfrontiersin.orgnih.gov In DSS-induced colitis models, this compound protected against increased intestinal permeability. nih.govfrontiersin.orgresearchgate.net It increased the mRNA levels of tight junction proteins such as Zo1 and Occludin in Caco-2 cells treated with TNF-α, which are crucial for maintaining epithelial integrity. medchemexpress.comresearchgate.net this compound also mitigated the suppression of occludin and ZO-1 expression induced by indomethacin (B1671933) in human epithelial cells, thereby helping to restore intestinal permeability. researchgate.net Unlike rabeprazole (B1678785), this compound directly protected the intestinal barrier function in animal experiments. researchgate.netwjgnet.com

This compound has also been shown to inhibit the production/expression of inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in colonic tissues in colitis models. nih.govgoogle.com It also increased the expression of Muc2 mRNA, which is essential for protecting epithelial cells. google.com

Modulation of Gut Microbiota Composition

Preclinical studies suggest that this compound can alleviate gut microbiota dysbiosis in animal models of colitis. nih.govfrontiersin.orgnih.govresearchgate.net Specifically, this compound has been observed to enhance the growth of Bacteroides vulgatus. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netdntb.gov.ua Bacteroides vulgatus is thought to alleviate intestinal inflammation by inhibiting the epithelial adhesion of pathogenic bacteria. nih.govfrontiersin.orgnih.gov Unlike rabeprazole, this compound did not induce gut dysbiosis in these studies. nih.govfrontiersin.orgnih.gov

Here is a summary of some preclinical efficacy data in tabular format:

Animal ModelInduction MethodThis compound EffectComparator (if any)Key FindingSource
Rat Peptic Ulcer ModelNaproxen-inducedDose-dependent antiulcer activity (ED50: 0.1 mg/kg)EsomeprazoleSuperior antiulcer activity nih.govresearchgate.net nih.govresearchgate.net
Rat Peptic Ulcer ModelEthanol-inducedDose-dependent antiulcer activity (ED50: 1.4 mg/kg)EsomeprazoleSuperior antiulcer activity nih.govresearchgate.net nih.govresearchgate.net
Rat Peptic Ulcer ModelWater-immersion restraint stress-inducedDose-dependent antiulcer activity (ED50: 0.1 mg/kg)EsomeprazoleSuperior antiulcer activity nih.govresearchgate.net nih.govresearchgate.net
Rat Peptic Ulcer ModelAcetic acid-inducedHigher curative ratio (44.2% at 10 mg/kg after 5 days)EsomeprazoleHigher curative ratio compared to esomeprazole (32.7% at 30 mg/kg) nih.govresearchgate.net nih.govresearchgate.net
Mouse Colitis ModelDSS-inducedSignificantly improved colitis, minimized body weight change, inhibited colon length decrease, improved DAIRabeprazoleAlleviated colitis severity, enhanced intestinal epithelial barrier function, modulated gut microbiota nih.govfrontiersin.orggoogle.com nih.govfrontiersin.orggoogle.com
Mouse Colitis ModelDNBS-inducedSignificantly improved colitis, minimized body weight change, inhibited colon length decrease, improved DAIRabeprazoleAlleviated colitis severity nih.govgoogle.comresearchgate.net nih.govgoogle.comresearchgate.net
Human Epithelial Cells (in vitro)Indomethacin-induced damageMitigated suppression of occludin and ZO-1 expression, restored permeabilityNot specifiedProtected intestinal epithelial barrier researchgate.net researchgate.net
Caco-2 Cells (in vitro)TNF-α induced epithelial barrier disruptionIncreased mRNA levels of Zo1 and OccludinRabeprazoleMaintained high junction integrity medchemexpress.comresearchgate.net medchemexpress.comresearchgate.net

Clinical Research and Therapeutic Efficacy of Tegoprazan

Clinical Trial Design and Methodologies

The clinical development of tegoprazan has followed a standard progression from initial human studies to large-scale efficacy trials.

Phase I clinical trials for this compound were primarily conducted in healthy male subjects to establish its pharmacokinetic (PK), pharmacodynamic (PD), and tolerability profiles. nih.govresearchgate.net These studies were typically randomized, double-blind, and placebo-controlled. nih.govresearchgate.net The designs included single ascending dose (SAD) and multiple ascending dose (MAD) formats. nih.govresearchgate.net

In SAD studies, subjects received single oral doses of this compound at various levels (e.g., 50, 100, 200, and 400 mg). nih.govresearchgate.net The MAD studies involved administering doses (e.g., 100 and 200 mg) once daily for a set period, often 7 days, to assess accumulation and steady-state kinetics. nih.govresearchgate.net Key inclusion criteria for these trials typically involved healthy adult males aged 19 to 50 years, with a body mass index (BMI) between 18.0 and 27.0 kg/m ². clinicaltrials.gov Exclusion criteria were extensive, ruling out individuals with a history of clinically significant diseases, particularly gastrointestinal disorders, or hypersensitivity to the study drug or other acid suppressants. clinicaltrials.govcenterwatch.com

The primary assessments in these trials included safety and tolerability, alongside detailed PK analysis of this compound in plasma and urine. nih.gov Pharmacodynamic effects were evaluated by monitoring 24-hour gastric pH to measure the extent and duration of acid suppression. nih.govresearchgate.net Findings from these studies indicated that this compound was generally well tolerated and exhibited rapid, dose-dependent gastric acid suppression. nih.govresearchgate.net Exposure to this compound increased in a dose-proportional manner, and multiple dosing showed no significant accumulation in plasma. nih.govresearchgate.net

Following the establishment of its initial safety profile, this compound advanced to Phase II and III clinical trials to evaluate its efficacy in patient populations. These studies were typically multicenter, randomized, double-blind, and parallel-group trials designed to confirm non-inferiority or superiority against active comparators, primarily proton pump inhibitors (PPIs) like esomeprazole (B1671258) and lansoprazole (B1674482), or against a placebo. nih.govnih.govresearchgate.net

For instance, a Phase III trial evaluating this compound for erosive esophagitis (EE) randomized patients to receive either this compound or esomeprazole for 4 to 8 weeks. nih.gov Similarly, a trial focused on maintenance therapy for healed EE was a double-blind study where patients were randomized to receive either this compound or lansoprazole for up to 24 weeks. nih.gov The patient population for these trials consisted of individuals with endoscopically confirmed gastroesophageal reflux disease (GERD), including erosive esophagitis (often graded by the Los Angeles Classification) and non-erosive reflux disease (NERD). nih.govresearchgate.net

The primary endpoints in these efficacy trials were typically the cumulative endoscopic healing rates of EE at specific time points, such as week 8. nih.govnih.gov Secondary endpoints often included healing rates at earlier time points (e.g., week 4), symptom resolution (assessed via questionnaires like the Reflux Disease Questionnaire - RDQ), and improvements in quality of life (measured with scales like GERD Health-Related Quality of Life - GERD-HRQL). nih.govnih.gov

Efficacy in Gastroesophageal Reflux Disease (GERD)

Clinical trials have demonstrated the efficacy of this compound in the management of GERD, particularly in healing erosive esophagitis and maintaining healing.

This compound has shown high efficacy in healing esophageal erosions in patients with EE.

Multiple Phase III trials have compared the efficacy of this compound with that of standard PPIs in healing erosive esophagitis. These studies have consistently demonstrated that this compound is non-inferior to PPIs like esomeprazole and lansoprazole. nih.govnih.gov A meta-analysis of four randomized controlled trials found comparable healing rates between this compound and PPIs at both four and eight weeks. nih.govresearchgate.netmedznat.com.ua

In a multicenter, randomized, double-blind trial in Korean patients, the cumulative healing rates at week 8 were 98.9% for both the this compound 50 mg and 100 mg groups, and 98.9% for the esomeprazole 40 mg group, establishing non-inferiority. nih.gov Another Phase III trial conducted in China also showed non-inferiority, with an 8-week cumulative healing rate of 91.1% for this compound 50 mg compared to 92.8% for esomeprazole 40 mg. nih.gov Furthermore, a large US-based Phase 3 study reported that this compound demonstrated superior efficacy over lansoprazole in healing EE at both weeks 2 and 8 across all grades of disease severity. medpath.commedicaldialogues.in

Comparative Healing Rates of Erosive Esophagitis (EE) at Week 8
TrialThis compound GroupHealing Rate (%)Comparator GroupHealing Rate (%)Outcome
Korean Phase III nih.govThis compound 50 mg98.9Esomeprazole 40 mg98.9Non-inferior
Chinese Phase III nih.govThis compound 50 mg91.1Esomeprazole 40 mg92.8Non-inferior
Multi-country Phase III This compound 50 mg99.1Esomeprazole 40 mg97.2Non-inferior
US Phase III (TRIUMpH) medpath.commedicaldialogues.inThis compoundData not specifiedLansoprazoleData not specifiedSuperior

This compound has also been evaluated as a maintenance therapy to prevent the recurrence of EE. A Phase 3, double-blind, multicenter study compared this compound with lansoprazole for up to 24 weeks in patients whose EE had previously healed. nih.govnih.gov The primary endpoint was the endoscopic remission rate at 24 weeks. nih.gov

The results demonstrated that this compound was non-inferior to lansoprazole in maintaining endoscopic remission. nih.govnih.govscilit.com The majority of patients in the study had mild EE (Los Angeles Grades A or B) prior to healing. nih.govelsevierpure.com

Endoscopic Remission Rates in Maintenance Therapy for Healed EE
Time PointThis compound 25 mg Remission Rate (%)Lansoprazole 15 mg Remission Rate (%)Outcome
24 Weeks90.6 nih.gov89.5 nih.govNon-inferior nih.gov

Non-Erosive Reflux Disease (NERD) Symptom Resolution

This compound has shown superior therapeutic efficacy compared to a placebo in providing symptom resolution for patients with Non-Erosive Reflux Disease (NERD). In a phase 3, double-blind, placebo-controlled, multicentre study involving 324 Korean patients with NERD, the efficacy of this compound was evaluated over a 4-week period. The primary endpoint was the proportion of patients experiencing a complete resolution of major symptoms, namely heartburn and regurgitation, during the final week of treatment. nih.govplos.org

The results indicated that both administered doses of this compound were significantly more effective than the placebo. nih.govplos.org For the group receiving 50 mg of this compound, 42.5% of patients (45 out of 106) reported complete resolution of major symptoms. In the 100 mg this compound group, this figure rose to 48.5% (48 out of 99). In contrast, only 24.2% of patients (24 out of 99) in the placebo group experienced complete symptom resolution. nih.govplos.org

Furthermore, the study assessed the complete resolution rates of heartburn specifically. At both week 2 and week 4, the proportion of patients with complete heartburn resolution was significantly higher in both this compound groups compared to the placebo group. nih.gov By week 4, 62.3% of patients in the 50 mg group and 65.7% in the 100 mg group were completely free of heartburn, compared to 43.4% in the placebo group. nih.gov Additionally, the proportion of heartburn-free days over the 4-week treatment period was significantly higher for both this compound doses (67.6% for 50 mg and 66.5% for 100 mg) compared to the placebo (56.7%). nih.gov

Table 1: Complete Resolution of Major NERD Symptoms at Week 4

Treatment Group Percentage of Patients with Complete Symptom Resolution Number of Patients (n/N)
This compound 50 mg 42.5% 45/106
This compound 100 mg 48.5% 48/99
Placebo 24.2% 24/99

Impact on Nocturnal Heartburn and Sleep Quality

The efficacy of this compound in addressing nocturnal heartburn and its impact on sleep quality has been investigated in a multicenter, double-blind, randomized controlled trial. This study compared this compound with esomeprazole in patients with erosive esophagitis who also experienced nighttime heartburn and sleep disturbances.

While not always reaching statistical significance due to the sample size, the findings suggest that this compound may offer a more rapid and sustained relief of nighttime heartburn symptoms. The time to the first nighttime heartburn-free interval was shorter for patients receiving this compound compared to those receiving esomeprazole, although the difference was not statistically significant. Similarly, the percentage of nighttime heartburn-free days was higher in the this compound group.

Reflux Hypersensitivity and Functional Heartburn Outcomes

Currently, there is a lack of specific clinical trial data focusing solely on the efficacy of this compound in patients diagnosed with reflux hypersensitivity and functional heartburn according to the Rome IV criteria. While studies on NERD may include such patients, the data is not typically stratified to provide clear outcomes for these distinct subgroups. nih.gov One study on nocturnal heartburn in GERD patients even noted that the inclusion criteria were designed to limit the enrollment of individuals with functional heartburn and reflux hypersensitivity. A prospective, multicenter, single-arm study on functional dyspepsia demonstrated that this compound provided satisfactory symptom relief. nih.govresearchgate.netnih.gov However, functional dyspepsia is a separate diagnosis from functional heartburn. Further research is needed to specifically evaluate the therapeutic outcomes of this compound in the reflux hypersensitivity and functional heartburn populations.

Efficacy in Peptic Ulcer Disease (PUD)

This compound has been evaluated for its efficacy in healing peptic ulcers, including both duodenal and gastric ulcers.

Duodenal Ulcer (DU) Healing Rates

A multicenter, randomized, double-blind, non-inferiority, phase III clinical trial was conducted in Chinese patients to assess the therapeutic effectiveness of this compound for duodenal ulcers, comparing it with lansoprazole. The study found this compound to be effective and non-inferior to lansoprazole. tandfonline.com

The primary endpoint was the cumulative endoscopic ulcer healing rate at 6 weeks. In the full analysis set, the healing rate for the this compound group was 96.9% (188 out of 194), while the lansoprazole group had a healing rate of 99.0% (189 out of 191). tandfonline.com The 4-week healing rates were 89.2% (173 out of 194) for this compound and 88.5% (169 out of 191) for lansoprazole. tandfonline.com

Table 2: Duodenal Ulcer Healing Rates

Treatment Group 4-Week Healing Rate (FAS) 6-Week Cumulative Healing Rate (FAS)
This compound 50 mg 89.2% (173/194) 96.9% (188/194)
Lansoprazole 30 mg 88.5% (169/191) 99.0% (189/191)

Gastric Ulcer (GU) Healing Rates

The efficacy of this compound in the treatment of gastric ulcers was assessed in a phase 3, double-blind, active-controlled, multicentre study, where it was compared to lansoprazole. The results demonstrated that this compound was not inferior to lansoprazole in healing gastric ulcers. nih.govresearchgate.netnih.gov

At week 8, the cumulative healing rates in the full analysis set were 94.8% (91 out of 96) for the 50 mg this compound group, 95.0% (94 out of 99) for the 100 mg this compound group, and 95.7% (89 out of 93) for the lansoprazole group. nih.govresearchgate.netnih.gov At week 4, the healing rates were 90.6% (87 out of 96) for 50 mg this compound, 91.9% (91 out of 99) for 100 mg this compound, and 89.2% (83 out of 93) for lansoprazole. nih.govresearchgate.netnih.gov

In a per-protocol analysis, the 4-week healing rates were 95.4% for 50 mg this compound, 94.6% for 100 mg this compound, and 92.9% for lansoprazole. nih.govresearchgate.netnih.gov

Table 3: Gastric Ulcer Healing Rates (Full Analysis Set)

Treatment Group 4-Week Healing Rate 8-Week Cumulative Healing Rate
This compound 50 mg 90.6% (87/96) 94.8% (91/96)
This compound 100 mg 91.9% (91/99) 95.0% (94/99)
Lansoprazole 30 mg 89.2% (83/93) 95.7% (89/93)

Nonsteroidal Anti-inflammatory Drug (NSAID)-Induced Gastric Ulcers

There is currently a lack of human clinical trial data specifically evaluating the efficacy of this compound in the healing of gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs). A clinical trial on gastric ulcer healing with this compound explicitly excluded patients with persistent daily use of NSAIDs. However, a study on post-endoscopic submucosal dissection (ESD) induced ulcers, which also excluded NSAID users, showed this compound to have similar effects on ulcer healing compared to esomeprazole. gutnliver.org Further research, specifically in the form of randomized controlled trials in human subjects, is necessary to establish the therapeutic efficacy of this compound for NSAID-induced gastric ulcers.

Efficacy in Helicobacter pylori Eradication Regimens

This compound, a potassium-competitive acid blocker (P-CAB), has been extensively studied for its role in the eradication of Helicobacter pylori (H. pylori). Its potent and sustained acid suppression creates a favorable environment for antibiotics to act against the bacterium.

This compound-Based Triple Therapy Outcomes

The efficacy of this compound-based triple therapy, typically comprising this compound, amoxicillin (B794), and clarithromycin (B1669154), has been evaluated in various clinical settings. The duration of therapy is a critical factor influencing eradication success. A retrospective study comparing 7-day and 14-day regimens of this compound-based triple therapy found significantly higher eradication rates with the longer duration. In the intention-to-treat (ITT) analysis, the 14-day therapy achieved a 78.6% eradication rate, compared to 63.9% for the 7-day therapy. nih.gov Similarly, the per-protocol (PP) analysis showed an 85.1% success rate for the 14-day regimen versus 70.5% for the 7-day course. nih.gov

A randomized, double-blind, active-controlled pilot study also highlighted that the amount of this compound can impact outcomes. When combined with amoxicillin and clarithromycin for 10 days, a higher dose of this compound demonstrated eradication rates comparable to a vonoprazan-based regimen. nih.gov

Table 1: Efficacy of this compound-Based Triple Therapy by Treatment Duration
Treatment DurationAnalysis PopulationEradication Rate (%)95% Confidence Interval
7-Day TherapyIntention-to-Treat (ITT)63.959.3-68.3
Per-Protocol (PP)70.565.8-74.8
14-Day TherapyIntention-to-Treat (ITT)78.674.9-81.9
Per-Protocol (PP)85.181.7-88.1
Data sourced from a retrospective study on this compound-based triple therapy. nih.gov

Comparative Eradication Rates with PPI-Based Regimens

Multiple studies have compared the efficacy of this compound-based regimens with traditional proton pump inhibitor (PPI)-based therapies for H. pylori eradication.

Direct comparative studies have demonstrated non-inferiority. For instance, a 14-day this compound-based triple therapy showed non-inferior efficacy to a 14-day lansoprazole-based regimen, with per-protocol eradication rates of 88.9% and 88.4%, respectively. helicojournal.org Similarly, a randomized, double-blind, phase III clinical trial found non-inferiority between this compound and lansoprazole in a 7-day triple therapy, with per-protocol eradication rates of 69.33% for this compound and 67.33% for lansoprazole. gutnliver.org Another real-world study comparing 14-day triple therapies found no significant difference in eradication rates between this compound (83.4% PP) and rabeprazole (B1678785) (83.5% PP). gutnliver.org

Table 2: Comparative H. pylori Eradication Rates: this compound vs. PPIs
Study Type / ComparisonAnalysis PopulationThis compound-Based Therapy Eradication Rate (%)PPI-Based Therapy Eradication Rate (%)
Meta-Analysis nih.govOverall83.3780.06
Meta-Analysis tandfonline.comPer-Protocol (PP)84.384.2
vs. Lansoprazole (14-day) helicojournal.orgPer-Protocol (PP)88.988.4
vs. Rabeprazole (14-day) gutnliver.orgPer-Protocol (PP)83.483.5
vs. Lansoprazole (7-day) gutnliver.orgPer-Protocol (PP)69.3367.33
Data compiled from multiple comparative studies and meta-analyses. nih.govtandfonline.comhelicojournal.orggutnliver.orggutnliver.org

Influence on Antimicrobial Resistance in Eradication

Antimicrobial resistance is a major cause of H. pylori eradication failure. Research indicates that this compound may help improve the efficacy of antibiotics against resistant strains. An in-vitro study investigated the effect of this compound on the minimum inhibitory concentrations (MICs) of several antibiotics against 220 resistant clinical H. pylori isolates. gutnliver.orgnih.gov

The study found that the addition of this compound improved the MICs for a significant portion of resistant isolates. gutnliver.orgnih.govelsevierpure.com Specifically, MICs improved for 46.3% of clarithromycin-resistant isolates, 46.7% of fluoroquinolone-resistant isolates, 55.6% of metronidazole-resistant isolates, and 34.5% of amoxicillin-resistant isolates. gutnliver.orgnih.govdoaj.org These findings suggest that this compound administration could enhance the susceptibility of antimicrobial-resistant H. pylori, potentially independent of its acid suppression mechanism. gutnliver.orgnih.gov Furthermore, this compound demonstrated a more frequent acquisition of susceptibility with metronidazole (B1676534) compared to vonoprazan (B1684036) (20.6% vs. 4.7%). gutnliver.orgnih.govdoaj.org

Efficacy in Other Acid-Related Disorders

Beyond H. pylori eradication, this compound's efficacy has been explored in other acid-related conditions such as functional dyspepsia and laryngopharyngeal reflux disease.

Functional Dyspepsia (FD) Symptom Improvement

A prospective, multicenter, single-arm clinical trial evaluated the efficacy of this compound in 173 patients diagnosed with functional dyspepsia according to the Rome IV criteria. nih.govnih.gov The study reported high rates of satisfactory symptom relief. nih.govmedznat.ru

After 8 weeks of treatment, 86.7% of patients experienced satisfactory symptom relief, with a 74.6% relief rate observed at 4 weeks. nih.govnih.gov Significant improvements were also noted in the Nepean Dyspepsia Index-Korean (NDI-K) and the gastroesophageal reflux disease–health-related quality of life (GERD-HRQL) scores at both 4 and 8 weeks compared to baseline. nih.govnih.gov The therapeutic effect of this compound was consistent across different FD subtypes (epigastric pain syndrome, postprandial distress syndrome, and overlapping subtype) and was not affected by the patient's H. pylori status. nih.govjnmjournal.org

Table 3: Satisfactory Symptom Relief Rates in Functional Dyspepsia Patients Treated with this compound
FD SubtypeSymptom Relief Rate at 4 Weeks (%)Symptom Relief Rate at 8 Weeks (%)
Total Patients74.686.7
Epigastric Pain Syndrome (EPS)70.883.3
Postprandial Distress Syndrome (PDS)73.386.7
Overlapping EPS and PDS80.090.0
Data from a prospective, multicenter clinical trial. nih.gov

Laryngopharyngeal Reflux Disease (LPRD) Symptom and Sign Assessment

The efficacy of this compound in treating Laryngopharyngeal Reflux Disease (LPRD) was assessed in a preliminary double-blind, randomized, placebo-controlled trial involving 35 patients. nih.govdntb.gov.ua LPRD symptoms and signs were evaluated using the Reflux Symptom Index (RSI) and the Reflux Finding Score (RFS). nih.govclinicaltrials.gov

The primary endpoint was the complete resolution rate of LPRD symptoms after 8 weeks. The study found no statistically significant difference between the this compound and placebo groups, with complete symptom resolution rates of 29.4% and 27.8%, respectively. dntb.gov.uaresearchgate.net While both the this compound and placebo groups showed significant reductions in total RSI and RFS scores from their baselines at 4 and 8 weeks, this compound did not demonstrate superiority over placebo in improving these measures. dntb.gov.ua The study concluded that while this compound administration improved LPRD symptoms and signs, its efficacy was not superior to placebo in this preliminary trial. nih.govdntb.gov.uaresearchgate.net

Table 4: Complete LPRD Symptom Resolution Rates: this compound vs. Placebo
Treatment GroupComplete Resolution at 8 Weeks (%)p-value
This compound29.41.000
Placebo27.8
Data from a randomized, placebo-controlled feasibility study. dntb.gov.uaresearchgate.net

Compound Names

Table 5: List of Compounds Mentioned
Compound Name
Amoxicillin
Clarithromycin
Esomeprazole
Fluoroquinolone
Lansoprazole
Metronidazole
Omeprazole
Pantoprazole
Rabeprazole
Sodium bicarbonate
This compound
Vonoprazan

Drug Drug Interaction Ddi Research with Tegoprazan

Metabolic Interactions via Cytochrome P450 Enzymes

Tegoprazan undergoes significant metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Understanding these metabolic pathways is crucial for predicting potential interactions with other drugs that are also substrates, inhibitors, or inducers of these enzymes.

Substrate, Inhibitor, and Inducer Properties with CYP3A4 and CYP2C19

Both in vitro and clinical studies indicate that this compound is a potential substrate of CYP3A4 mdpi.comnih.govresearchgate.netmdpi.com. In vitro studies using human liver microsomes have shown that ketoconazole (B1673606), a strong inhibitor of CYP3A4, significantly inhibits the metabolism of this compound mdpi.comnih.govmdpi.com. Besides CYP3A4, this compound is also metabolized partly by CYP2C19 mdpi.com. In the presence of recombinant CYP3A4 and CYP2C19, the intrinsic clearance of this compound was measured at 0.86 and 0.61 µL/min/pmol protein, respectively mdpi.com. In vitro studies also suggest that the metabolic effects of other CYP enzymes, such as CYP1A2, CYP2C9, and CYP2D6, on this compound are not significant nih.govmdpi.com.

CYP3A4 metabolizes this compound to form its major metabolite, M1, and other metabolites. With CYP3A4, M1 formation accounts for approximately 2.71%, and other metabolites account for 68.9% of the administered dose mdpi.com. CYP2C19 also contributes to the formation of M1 and other metabolites, with M1 accounting for about 5.57% and other metabolites 14.6% of the administered dose mdpi.com.

While this compound is a substrate of CYP3A4 and CYP2C19, studies suggest it does not significantly inhibit or induce these enzymes at clinically relevant concentrations. In animal studies, this compound was found not to inhibit major CYP enzymes such as CYP1A2, CYP2C9, and CYP2C19 doi.org. Although an in vitro study indicated some inhibitory activity of this compound on organic anion transporting polypeptides (OATP) 1B1, the systemic exposure of OATP1B1 substrates is not expected to increase significantly at clinical doses of this compound frontiersin.org.

Impact on Concomitant Medications (e.g., Clarithromycin (B1669154), Amoxicillin)

Given that this compound is often co-administered with antibiotics like clarithromycin and amoxicillin (B794) for H. pylori eradication, the potential for DDIs has been investigated.

Clarithromycin is a known potent inhibitor of CYP3A4 mdpi.com. When this compound is co-administered with clarithromycin, the systemic exposure of this compound is significantly increased mdpi.comnih.govmdpi.comresearchgate.netnih.gov. A clinical study showed that co-administration with clarithromycin increased the maximum concentration (Cmax) and area under the concentration curve (AUC) of this compound in the steady state by 2.2-fold and 2.7-fold, respectively, compared to this compound alone mdpi.comnih.gov. The exposure of the metabolite M1 also increased (2.1- and 2.2-fold for Css,max and AUCτ, respectively) researchgate.netnih.gov. The increased exposure of this compound when co-administered with clarithromycin is primarily attributed to the inhibition of CYP3A4 by clarithromycin nih.govmdpi.com.

The disposition of amoxicillin was not significantly changed when co-administered with this compound and clarithromycin researchgate.netnih.gov. Although amoxicillin is reported to be a CYP2C8 inhibitor, and in vitro studies showed this compound is a substrate of CYP2C8, the clinical impact of this interaction appears negligible mdpi.com.

The following table summarizes the observed changes in this compound exposure when co-administered with clarithromycin:

Co-administered DrugThis compound Cmax Fold Change (vs. This compound Alone)This compound AUC Fold Change (vs. This compound Alone)Reference
Clarithromycin2.22.7 mdpi.comnih.gov

Conversely, co-administration of this compound with rifampicin (B610482), a strong CYP3A4 inducer, significantly reduced the exposure of this compound. The AUC and Cmax of this compound were reduced by 5.71- and 3.51-fold, respectively, when this compound (50 mg, twice daily) was co-administered with rifampicin (600 mg, once daily) researchgate.net.

This compound's effect on gastric pH can also influence the absorption of drugs whose bioavailability is dependent on gastric acidity. Like other acid-suppressing drugs, this compound can decrease the absorption of drugs such as ketoconazole, itraconazole, atazanavir (B138), and certain antibiotics (e.g., ampicillin (B1664943) ester), while potentially increasing the absorption of drugs like digoxin (B3395198) mims.comdrugbank.com.

Physiologically Based Pharmacokinetic (PBPK) Modeling for DDI Prediction

Physiologically based pharmacokinetic (PBPK) modeling is an in silico approach that integrates anatomical, physiological, physicochemical, and biological properties to simulate and predict drug PK profiles and potential DDIs nih.govsnu.ac.kr. This approach is valuable for predicting DDIs, especially when clinical studies for all potential drug combinations are not feasible nih.govmdpi.com.

Development and Validation of PBPK Models for this compound

PBPK models for this compound and its major metabolite M1 have been developed using software like SimCYP Simulator® and PK-Sim® nih.govsnu.ac.krmdpi.comresearchgate.net. These models are typically built using a combination of bottom-up (in vitro data) and top-down (clinical PK data) approaches to ensure both mechanistic structure and descriptive accuracy nih.govsnu.ac.kr.

Model development involves incorporating physicochemical properties, in vitro data (e.g., permeability, intrinsic clearance by CYPs), and in vivo data (e.g., renal clearance) nih.govsnu.ac.kr. The elimination module of the PBPK model often includes enzyme kinetics and renal clearance nih.gov. Intrinsic clearance values of this compound by various CYPs, determined from in vitro studies, are used for in vitro to in vivo extrapolation (IVIVE) to estimate in vivo intrinsic clearance by each enzyme nih.govmdpi.com.

Validation of the developed PBPK models is performed by comparing the model-predicted PK profiles and parameters with observed data from various phase 1 clinical studies, including single-dose, multiple-dose, and DDI studies nih.govsnu.ac.krmdpi.com. Evaluation criteria often involve assessing whether the ratios of predicted-to-observed PK parameters (e.g., Cmax and AUC) fall within a generally accepted range (e.g., 0.5 to 2.0) nih.govresearchgate.netsnu.ac.kruni.lunih.gov. PBPK models for this compound have successfully predicted observed PK profiles and parameters across different dosing conditions mdpi.commdpi.com.

Simulation of DDI Potential with Various Perpetrators

Validated PBPK models for this compound have been applied to simulate the DDI potential with various CYP3A4 perpetrators, including inhibitors (e.g., clarithromycin, ketoconazole) and inducers (e.g., rifampicin, carbamazepine, phenobarbital) nih.govresearchgate.netsnu.ac.kruni.lunih.gov. These simulations predict the changes in this compound exposure when co-administered with these perpetrator drugs at clinically used dose ranges nih.govresearchgate.netsnu.ac.kruni.lunih.gov.

Simulation results from PBPK models align with clinical observations regarding the interaction with clarithromycin, predicting a significant increase in this compound exposure nih.govresearchgate.netsnu.ac.kruni.lunih.gov. For instance, simulations predicted that the AUCτ,ss of this compound could increase by approximately three times when co-administered with the maximum recommended dose of clarithromycin or ketoconazole mdpi.comnih.gov. Conversely, simulations predicted a decrease in this compound exposure (to approximately 30%) when co-administered with strong inducers like rifampicin, carbamazepine, or phenobarbital (B1680315) researchgate.netsnu.ac.kruni.lunih.gov.

The following table presents simulated DDI potential of this compound with various CYP3A4 perpetrators based on PBPK modeling:

Co-administered PerpetratorPredicted this compound AUCτ,ss Fold Change (vs. This compound Alone)Reference
Clarithromycin (strong inhibitor)~3.0 (increase) mdpi.comnih.gov
Ketoconazole (strong inhibitor)~3.0 (increase) mdpi.comnih.gov
Rifampicin (strong inducer)~0.3 (decrease) researchgate.netsnu.ac.kruni.lunih.gov
Carbamazepine (inducer)~0.3 (decrease) snu.ac.kr
Phenobarbital (inducer)~0.3 (decrease) snu.ac.kr

PBPK modeling has also been used to investigate the DDI potential between this compound and the combination of amoxicillin and clarithromycin, which is a common H. pylori eradication regimen. These models successfully described the changes in this compound PK profiles when co-administered with this combination therapy, primarily attributing the observed increase in this compound exposure to the CYP3A4 inhibition by clarithromycin mdpi.comnih.gov.

Clinical Implications of Observed and Predicted DDIs

The observed and predicted DDIs with this compound have important clinical implications, particularly concerning its efficacy and potential need for dose adjustments when co-administered with certain medications.

The increased systemic exposure of this compound when co-administered with potent CYP3A4 inhibitors like clarithromycin is significant because the acid suppression effect of this compound is known to be associated with its systemic exposure nih.govresearchgate.netsnu.ac.kruni.lunih.gov. Higher this compound concentrations are associated with increased pharmacodynamic response, measured by intragastric pH researchgate.netnih.gov. Therefore, co-administration with strong CYP3A4 inhibitors can lead to a more pronounced and prolonged acid suppression. This increased exposure and enhanced pharmacodynamic effect may be beneficial in H. pylori eradication regimens, where maintaining a high intragastric pH is crucial for antibiotic efficacy researchgate.netnih.govgutnliver.org.

Conversely, co-administration with strong CYP3A4 inducers like rifampicin can lead to significantly decreased this compound exposure, potentially reducing its acid-suppressing effect researchgate.netsnu.ac.kruni.lunih.gov. This could compromise the therapeutic efficacy of this compound, especially in conditions requiring potent and sustained acid suppression.

The PBPK modeling approach allows for the quantitative evaluation of how the pharmacokinetics of this compound are altered by interacting drugs, providing a rationale for considering DDI potential when this compound is used with CYP3A4 perpetrators nih.govsnu.ac.krnih.gov. While clinical studies have confirmed key interactions, PBPK modeling can help predict interactions with a wider range of drugs, supporting evidence-based dosing strategies and potentially reducing the need for numerous clinical DDI studies nih.govmdpi.comsnu.ac.kr.

The impact of this compound on the absorption of pH-dependent drugs also has clinical relevance. Reduced absorption of drugs like ketoconazole and atazanavir when co-administered with this compound could lead to decreased efficacy of these medications mims.comdrugbank.com. Conversely, increased absorption of drugs like digoxin could potentially lead to increased risk of adverse effects mims.com. Clinicians should be aware of these potential interactions when prescribing this compound with such medications.

Safety and Tolerability Profile of Tegoprazan

Incidence and Nature of Treatment-Emergent Adverse Events (TEAEs)

Most adverse events reported in clinical studies of tegoprazan have been described as mild in intensity and resolving without sequelae researchgate.netjnmjournal.org. Serious adverse events (SAEs) have occurred in a small percentage of participants, with rates reported as similar across treatment groups, including placebo pharmexec.com. For instance, in one study, serious TEAEs occurred in fewer than 2% of participants pharmexec.com. The incidence rate of TEAEs leading to permanent drug discontinuation has been reported as low, for example, 0.5% in a study on duodenal ulcers tandfonline.com.

Comparative Safety with Proton Pump Inhibitors and Placebo

Comparative studies have assessed the safety profile of this compound against PPIs and placebo. Meta-analyses and clinical trials generally indicate that this compound has a safety profile comparable to that of PPIs nih.govnih.govingentaconnect.com.

A systematic review and meta-analysis comparing this compound and PPIs for erosive esophagitis found similar safety profiles, with no significant differences in treatment-emergent adverse events, drug-related adverse events, or serious adverse events nih.gov. Similarly, a meta-analysis of H. pylori eradication therapies showed comparable TEAE rates between this compound-containing and PPI-containing regimens nih.gov.

In studies comparing this compound to specific PPIs like lansoprazole (B1674482) and esomeprazole (B1671258), the incidence rates of TEAEs and treatment-related adverse events (TRAEs) have been numerically lower or similar in the this compound groups tandfonline.comjjogastroenterology.org. For example, in a phase III study for duodenal ulcers, the incidence rates of TEAEs (62.3% vs. 66.7%) and TRAEs (38.2% vs. 48.2%) were numerically lower with this compound compared to lansoprazole tandfonline.com. In a maintenance therapy study for healed mild erosive esophagitis, the incidence rates of TEAEs were similar between this compound (28.3%) and lansoprazole (37.9%), while drug-related TEAEs were less frequent with this compound (12.7% vs. 21.3%) nih.gov.

Studies that included a placebo arm have also shown comparable safety and tolerability between this compound and placebo pharmexec.com.

Long-Term Safety Considerations

While many studies focus on short-term treatment durations, some research has begun to address the longer-term safety of this compound. This compound has been shown to be well tolerated during maintenance therapy for conditions like healed mild erosive esophagitis for up to 24 weeks nih.gov.

Concerns regarding the long-term safety of acid suppressants, including potential issues like nutrient malabsorption, bone fractures, and renal issues associated with long-term PPI use, have been raised patsnap.com. As a P-CAB with a reversible mechanism of action, this compound's potential for these long-term adverse effects is an area of ongoing research patsnap.com. While the reversible binding may contribute to a lower risk of some long-term adverse effects compared to irreversible PPIs, further long-term studies are needed to fully understand the implications of this compound's long-term use nih.govpatsnap.com.

Some studies have monitored serum gastrin levels during this compound treatment. In a maintenance therapy study for healed mild erosive esophagitis, mean levels of serum gastrin at baseline prior to maintenance therapy were elevated, as expected after initial treatment with an acid suppressant, but were within the normal range nih.gov. After 24 weeks of maintenance therapy, gastrin levels were monitored nih.gov. Changes in serum gastrin were not considered clinically significant in some studies researchgate.net. However, long-term effects on gastrin levels and their clinical significance require continued evaluation.

Hepatic Safety Profile and Comparison with PPIs

The hepatic safety profile of this compound has been a subject of investigation, particularly in comparison to PPIs and in patients with hepatic impairment. Early P-CABs faced challenges with hepatotoxicity, but subsequently developed P-CABs, including this compound, have aimed to overcome these issues nih.gov.

While the nationwide cohort study suggests a favorable hepatic safety profile compared to many PPIs, clinical trials have also reported instances of elevated liver enzymes. Elevated alanine (B10760859) aminotransferase and aspartate aminotransferase have been reported in some efficacy trials, suggesting the need to monitor patients' liver function during treatment plos.org.

A dedicated Phase I study evaluated the effect of hepatic impairment on the safety and pharmacokinetics of this compound. This study, conducted in patients with mild, moderate, and severe hepatic impairment, found that this compound was generally well tolerated in these populations researchgate.netnih.gov. Systemic exposure to this compound tended to be increased in subjects with hepatic impairment, but the difference observed in patients with mild hepatic impairment compared to controls was deemed not to require dose adjustment researchgate.netnih.gov.

Future Directions and Research Gaps for Tegoprazan

Expansion of Clinical Indications and Patient Populations

Current research on tegoprazan primarily focuses on established acid-related diseases such as gastroesophageal reflux disease (GERD), including erosive esophagitis (EE) and non-erosive reflux disease (NERD), peptic ulcer disease, and Helicobacter pylori eradication ontosight.aiinno-n.comcardiff.ac.uk. While positive topline results from US Phase 3 trials for EE and NERD have been announced, demonstrating superiority over lansoprazole (B1674482) in healing EE and providing complete symptom relief in NERD, there is potential to explore additional indications where potent and sustained acid suppression could be beneficial inno-n.comprnewswire.com.

Future research should explore the efficacy of this compound in conditions less extensively studied, such as:

Laryngopharyngeal Reflux Disease (LPRD): Preliminary studies have shown that this compound improved LPRD symptoms and signs, but larger, multi-center studies with potentially higher doses and prolonged duration are needed to confirm its superiority over placebo mdpi.comresearchgate.net.

Functional Dyspepsia (FD): this compound has shown potential in improving symptoms in patients with FD, including those with overlapping GERD symptoms. Further studies are needed to solidify its role in this patient group jnmjournal.org.

Prevention of NSAID-associated ulcers: While P-CABs are generally considered for this indication, specific data for this compound is needed nih.gov.

Zollinger-Ellison syndrome: this compound is being researched for this condition, but further data is required ontosight.ai.

Expanding the investigated patient populations beyond those studied in initial trials is also crucial. This includes evaluating this compound in patients with comorbidities or those receiving concomitant medications that could impact its efficacy or safety profile.

Long-Term Efficacy and Safety Data

While short-term studies have indicated that this compound has a safety profile comparable to PPIs, data on its long-term efficacy and safety are still needed cardiff.ac.uknih.govtandfonline.com. Long-term treatment with acid-suppressive medications can be associated with certain considerations, and understanding the long-term profile of this compound is essential for its widespread and appropriate use. Future studies should focus on:

Sustained symptom control and healing rates: Evaluating the maintenance of healing in EE and long-term symptom relief in GERD and other conditions over extended periods.

Potential long-term effects: Investigating any potential risks associated with prolonged acid suppression, such as the impact on nutrient absorption, bone health, or the microbiome. Research is also ongoing regarding the potential association between long-term use of acid suppressants and the risk of gastric cancer, an area requiring continued monitoring for all acid-suppressive classes, including P-CABs frontiersin.org.

Pharmacogenomic Influences on this compound Response

Unlike PPIs, which are significantly metabolized by CYP2C19 enzymes and thus subject to variability based on genetic polymorphisms, this compound is primarily metabolized via CYP3A4 kjim.orgmdpi.comhelicojournal.org. While this suggests this compound may be less affected by CYP2C19 genotype, further research is needed to fully understand the influence of pharmacogenomic variations, particularly in CYP3A4 and other relevant enzymes, on this compound's pharmacokinetics and pharmacodynamics mdpi.comdovepress.com.

Studies exploring the impact of genetic polymorphisms on drug exposure and clinical response could help identify patient subgroups who may benefit from dose adjustments or for whom this compound might be a more suitable option compared to other acid suppressants.

Real-World Evidence Studies

While randomized controlled trials (RCTs) provide robust data on efficacy and safety in controlled settings, real-world evidence (RWE) studies are crucial to understand how this compound performs in routine clinical practice across diverse patient populations and healthcare settings nih.govresearchgate.net.

Existing RWE studies on this compound are still relatively scarce, particularly outside of Asian regions nih.govresearchgate.net. Future RWE studies should aim to:

Evaluate the effectiveness of this compound in broader patient populations, including those with comorbidities or complex medication regimens.

Assess treatment patterns, adherence, and persistence with this compound in real-world settings.

Compare the effectiveness of this compound to other acid-suppressive therapies in routine clinical care.

Investigate the impact of this compound on healthcare resource utilization and costs.

One real-world study comparing this compound-based triple therapy to rabeprazole-based triple therapy for H. pylori eradication found similar eradication rates between the two groups nih.gov. Another real-world study showed that adding bismuth to a 2-week this compound-based triple therapy significantly increased the H. pylori eradication rate researchgate.net. These studies highlight the value of RWE in complementing data from RCTs.

Comparative Effectiveness Research against Emerging Therapies

The landscape of acid-suppressive therapy is evolving with the introduction of new P-CABs and potential novel therapies. Comparative effectiveness research (CER) is necessary to position this compound within this evolving landscape and determine its relative advantages and disadvantages compared to other available and emerging treatments tandfonline.com.

Studies comparing this compound directly with other P-CABs, such as vonoprazan (B1684036), in various indications are particularly relevant gutnliver.orggutnliver.org. A pilot study comparing this compound-based triple therapy with vonoprazan-based triple therapy for H. pylori eradication showed comparable eradication rates with this compound 100 mg and vonoprazan 20 mg, while this compound 50 mg showed lower rates, suggesting the need for dose optimization in this indication gutnliver.orggutnliver.org. CER should consider not only efficacy but also factors like onset of action, duration of effect, potential for drug interactions, and impact on quality of life.

Potential for Combination Therapies

Exploring the potential for this compound in combination with other therapeutic agents is another important area for future research. This is particularly relevant in the context of H. pylori eradication, where combination regimens are standard practice gutnliver.org. Studies investigating this compound in novel combination therapies, potentially with new antibiotics or other agents, could help improve eradication rates, especially in the face of increasing antibiotic resistance gutnliver.org.

Beyond H. pylori eradication, the potential for combining this compound with prokinetics or other agents for conditions with complex pathophysiology, such as functional dyspepsia or refractory GERD, could be explored.

Research on Specific Subpopulations (e.g., elderly, pediatric, renal/hepatic impairment)

While initial studies often focus on healthy adults, it is critical to investigate the pharmacokinetics, efficacy, and safety of this compound in specific subpopulations who may metabolize or respond to the drug differently umd.edu.

Elderly: Age-related physiological changes can impact drug disposition. Studies are needed to determine if dose adjustments are necessary in elderly patients.

Pediatric: The safety and efficacy of this compound in pediatric populations have not been extensively studied and require dedicated research umd.edupharmgkb.org.

Renal Impairment: Studies evaluating the pharmacokinetics of this compound in patients with varying degrees of renal impairment are necessary to provide dosing recommendations for this group umd.edu.

Hepatic Impairment: this compound is metabolized in the liver. A study investigating the effect of hepatic impairment on this compound pharmacokinetics showed that systemic exposure tended to be increased in subjects with hepatic impairment, although dose adjustment was not deemed necessary for mild impairment. Further research is needed, particularly in moderate to severe impairment mdpi.comresearchgate.netnih.gov.

Understanding the drug's behavior in these specific groups will ensure safe and effective use across the broader patient spectrum.

Here is a data table summarizing some of the clinical trial findings mentioned:

Study TypeIndicationComparatorKey FindingCitation
Phase 3 (US)Erosive Esophagitis (EE)LansoprazoleStatistically significant superiority in healing at weeks 2 and 8. inno-n.comprnewswire.com
Phase 3 (US)Non-Erosive Reflux Disease (NERD)PlaceboProvided complete symptom relief for heartburn and acid regurgitation. inno-n.comprnewswire.com
Pilot Study (Randomized, Double-Blind)H. pylori EradicationVonoprazanThis compound 100 mg showed comparable eradication rates to vonoprazan 20 mg; 50 mg was insufficient. gutnliver.orggutnliver.org
Real-World Evidence StudyH. pylori EradicationRabeprazole (B1678785)Similar eradication rates with this compound-based triple therapy compared to rabeprazole-based triple therapy. nih.gov
Real-World Evidence StudyH. pylori EradicationThis compound Triple TherapyBismuth add-on increased eradication rate of 2-week this compound-based triple therapy. researchgate.net
Preliminary Feasibility Study (Double-Blind)Laryngopharyngeal Reflux Disease (LPRD)PlaceboImproved symptoms and signs, but not superior to placebo. Requires larger studies with higher doses. researchgate.net
Prospective, Multicenter, Single-Arm StudyFunctional Dyspepsia (FD)NoneShowed potential in improving symptoms, including in those with overlapping GERD. jnmjournal.org
Phase 1 StudyHepatic ImpairmentHealthy ControlsSystemic exposure tended to increase with hepatic impairment; no dose adjustment for mild impairment. researchgate.netnih.gov

Q & A

Q. What is the mechanism of action of tegoprazan, and how does it differ from proton pump inhibitors (PPIs)?

this compound is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits gastric H+/K+-ATPase in a pH-independent manner. Unlike PPIs (e.g., esomeprazole), which require acidic activation and covalent binding to the enzyme, this compound directly competes with potassium ions at the luminal surface of parietal cells. This results in rapid, sustained acid suppression without dependence on CYP2C19 metabolism . In vitro studies show this compound’s IC50 for H+/K+-ATPase inhibition is 0.29–0.52 μM, with >340-fold selectivity over Na+/K+-ATPase .

Q. What experimental models validate this compound’s efficacy in acid suppression and ulcer healing?

Preclinical studies in pylorus-ligated rats and pentagastrin-treated dogs demonstrate this compound’s dose-dependent inhibition of basal and stimulated acid secretion. At 10 mg/kg, it completely inhibits acid secretion in rats, while in dogs, 1–3 mg/kg elevates gastric pH to neutral levels within 1 hour . In acetic acid-induced peptic ulcer models, this compound’s ED50 is 5–97-fold lower than esomeprazole, attributed to prolonged gastric tissue retention (>24 hours post-administration) .

Q. How do clinical trial designs ensure robust evaluation of this compound’s non-inferiority to PPIs?

Phase 3 trials for erosive esophagitis (EE) and gastric ulcers used randomized, double-blind protocols with primary endpoints of cumulative healing rates at 8 weeks. Non-inferiority margins were predefined (e.g., 10% difference), and statistical analyses employed Cochran-Mantel-Haenszel tests adjusted for baseline severity. Subgroup analyses stratified by dose, age, and gender ensured heterogeneity control .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound’s in vitro potency and in vivo efficacy?

In vitro studies report this compound’s H+/K+-ATPase inhibition is ~80-fold stronger than esomeprazole at pH 6.4. However, in vivo potency is only 5–10-fold higher. This discrepancy arises from PPIs requiring acidic activation (pH < 3) in vivo, whereas this compound’s activity is pH-independent. Pharmacokinetic data show this compound accumulates in gastric juice at concentrations >6× plasma levels, sustaining localized efficacy despite systemic clearance .

Q. What methodological approaches address this compound’s CYP3A4-mediated drug-drug interactions (DDIs)?

Physiologically based pharmacokinetic (PBPK) modeling predicts this compound’s DDI risk with CYP3A4 modulators. Co-administration with clarithromycin (CYP3A4 inhibitor) increases this compound exposure 3-fold, while rifampicin (inducer) reduces exposure by 30%. Validation using SimCYP® software confirmed model accuracy (predicted/observed AUC ratios: 0.5–2.0). Researchers should incorporate CYP3A4 phenotyping in trial designs and adjust dosing in polypharmacy scenarios .

Q. What strategies resolve conflicting data on this compound’s role in Helicobacter pylori eradication?

While this compound’s acid suppression enhances antibiotic efficacy, clinical trials show similar eradication rates to rabeprazole (74.7% vs. 72.7%). Sensitivity analyses suggest mutations in H. pylori virulence genes (e.g., vacA) or limited sample sizes may obscure efficacy differences. Future studies should integrate gastrin level monitoring and mucosal biopsies to assess antibiotic penetration .

Q. How does this compound’s safety profile compare to PPIs in long-term use?

Meta-analyses of adverse events (AEs) in GERD trials show this compound’s AE incidence (e.g., headache, diarrhea) is comparable to PPIs (RR: 1.05; 95% CI: 0.89–1.24). However, subgroup analyses note a non-significant elevation in Clostridioides difficile-associated diarrhea (CDAD) risk (RR: 1.07; 95% CI: 0.64–1.79) after prolonged use (>180 days). Researchers should prioritize post-marketing surveillance for rare AEs .

Methodological Considerations

  • Handling Heterogeneity in Meta-Analyses :
    Use random-effects models and I² statistics to quantify variability. For this compound dose-response studies, subgroup analyses by treatment duration (e.g., 4 vs. 8 weeks) and baseline pH levels improve interpretability .

  • Pharmacodynamic Modeling :
    Integrate intragastric pH monitoring (24-hour pHmetry) with pharmacokinetic parameters (Cₘₐₓ, AUC) to establish exposure-response relationships. In dogs, this compound’s pH >4 holding time ratio correlates linearly with gastric juice concentration (R² = 0.89) .

  • Resolving Clinical Trial Attrition Bias :
    Apply per-protocol (PP) and full analysis set (FAS) frameworks. In this compound NERD trials, PP analysis excluded 23% of participants due to protocol deviations, necessitating sensitivity analyses to confirm robustness .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tegoprazan
Reactant of Route 2
Tegoprazan

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.